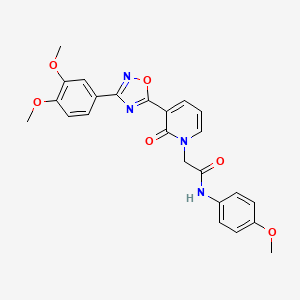

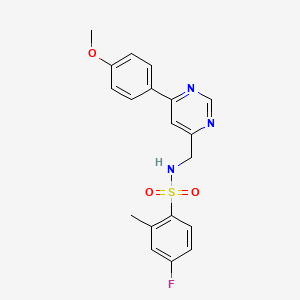

![molecular formula C24H20N2O4S B2501521 (Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-99-8](/img/structure/B2501521.png)

(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a methoxy group (OCH3), an allyl group (C3H5), a naphthoyl group (C10H6CO-), an imino group (=NH), and a benzo[d]thiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring). The carboxylate group (-COO-) indicates that it is a methyl ester .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole group is a bicyclic compound with a benzene ring fused to a thiazole ring, which would contribute significant aromatic character to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could undergo reactions typical of alkenes, such as addition reactions. The ester group could undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactions:

- Tetracyclic compounds with thiazolidinone or thiazinone rings fused to naphth[2,3-d]imidazole-4,9-dione were synthesized, showcasing the complex chemical reactions involving similar thiazole derivatives (Nakamori, Saito, & Kasai, 1988).

- Studies on the synthesis of ethyl amino-cyano-carboxylate derivatives using benzo[d]thiazole demonstrate the diversity in chemical reactions achievable with thiazole compounds (Mohamed, 2021).

Computational and Spectroscopic Analysis:

- Computational study and in vitro evaluation of anti-proliferative activity of naproxen derivatives, including those with thiazole structures, underline the importance of computational chemistry in understanding the properties of such compounds (Al‐Sehemi et al., 2017).

Potential Applications in Antibacterial and Anticancer Research:

- Novel synthesis and biological activity studies on substituted derivatives of benzothiazole highlight the potential antimicrobial and antitumor applications of thiazole derivatives (Badne et al., 2011).

- Research on the synthesis and anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido subunits, which are structurally related to thiazoles, indicates the potential of these compounds in developing new cancer treatments (Abdel-Motaal et al., 2020).

Green Chemistry Applications:

- The synthesis of functionalized thiazol-imine via a green, three-component tandem reaction in ionic liquid media emphasizes the importance of sustainable practices in the synthesis of complex molecules like thiazole derivatives (Shahvelayati et al., 2017).

Mechanism of Action

Naphthoyl Compounds

The naphthoyl group in this compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Naphthoyl compounds have been studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Benzothiazoles

Benzothiazole is a heterocyclic compound. It is well known for its diverse range of medicinal properties such as antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities .

Allyl Compounds

The allyl group in this compound is a common feature in organic chemistry. Allylic carbocations are a common conjugated system. The positive charge of a carbocation is contained in a P orbital of a sp2 hybridized carbon. This allows for overlap with double bonds. The positive charge is more stable because it is spread over 2 carbons .

Oximes

The compound has an oxime functional group, which is a type of imine derived from an aldehyde or ketone. Oximes can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-4-11-26-19-10-9-17(23(28)30-3)14-21(19)31-24(26)25-22(27)18-12-15-7-5-6-8-16(15)13-20(18)29-2/h4-10,12-14H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUXZKDSFNKXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2501447.png)

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)